molecular formula C6H5N3OS B13596503 5-Amino-3-(2-thiazolyl)isoxazole

5-Amino-3-(2-thiazolyl)isoxazole

Cat. No.: B13596503
M. Wt: 167.19 g/mol
InChI Key: LCRDMHCTXGQCHL-UHFFFAOYSA-N
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Description

5-Amino-3-(2-thiazolyl)isoxazole is a heterocyclic compound that features both an isoxazole and a thiazole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(2-thiazolyl)isoxazole can be achieved through various methods. One common approach involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave conditions . Another method includes the reaction of ethoxycarbonyl formonitrile oxide with dipolarophiles . These reactions typically require specific catalysts and conditions to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(2-thiazolyl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Amino-3-(2-thiazolyl)isoxazole involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-(2-thiazolyl)oxazole
  • 5-Amino-3-(2-thiazolyl)pyrazole
  • 5-Amino-3-(2-thiazolyl)triazole

Uniqueness

5-Amino-3-(2-thiazolyl)isoxazole is unique due to its specific combination of the isoxazole and thiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and drug development .

Properties

Molecular Formula

C6H5N3OS

Molecular Weight

167.19 g/mol

IUPAC Name

3-(1,3-thiazol-2-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C6H5N3OS/c7-5-3-4(9-10-5)6-8-1-2-11-6/h1-3H,7H2

InChI Key

LCRDMHCTXGQCHL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)C2=NOC(=C2)N

Origin of Product

United States

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